molecular formula C17H17N5O5 B3168826 Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 933219-97-7

Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3168826
CAS No.: 933219-97-7
M. Wt: 371.3 g/mol
InChI Key: FYHBTHDWVHHETM-UHFFFAOYSA-N
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Description

Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound offered for research purposes. The specific CAS number, applications, and mechanism of action for this compound are areas of ongoing research and are not fully characterized in the available scientific literature. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific storage conditions and handling procedures for this compound should be established based on its specific properties.

Properties

IUPAC Name

ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-4-21-15(23)12(13-18-14(27-20-13)16(24)26-5-2)19-22(17(21)25)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBTHDWVHHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C)C3=NOC(=N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family and features a complex structure characterized by multiple functional groups. Its molecular formula is C21H24N6O4C_{21}H_{24}N_6O_4 and it has a CAS number of 932974-35-1. The structural features of the compound can be summarized as follows:

Property Value
Molecular FormulaC21H24N6O4
Molecular Weight420.46 g/mol
CAS Number932974-35-1
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines.

  • Case Study: Antitumor Activity
    • A study investigated the anticancer potential of similar oxadiazole derivatives against HepG2 (hepatocellular carcinoma) cell lines. The results showed that certain derivatives had IC50 values in the range of 1.61 to 1.98 µg/mL, indicating potent cytotoxic effects .
    • The study highlighted that electron-donating groups at specific positions on the phenyl ring significantly increased activity.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by derivatives related to this compound. The anticonvulsant effects were evaluated using established models such as the maximal electroshock (MES) test.

  • Case Study: Anticonvulsant Effects
    • Compounds similar to this compound demonstrated significant anticonvulsant action with effective doses lower than standard treatments like ethosuximide .

The biological mechanisms underlying the activities of these compounds are still under investigation. Preliminary findings suggest that the interaction with cellular targets involved in proliferation and apoptosis pathways may play a crucial role.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the oxadiazole ring can lead to varied biological activities:

Substituent Effect on Activity
Methyl group at position 4Increases cytotoxicity
Halogen substitutions on phenyl ringEnhances anticonvulsant effects
Presence of dioxo groupsCritical for anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Triazine/Oxadiazole) Molecular Mass (g/mol) Key Properties/Applications
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate C₁₈H₁₉N₅O₅ 4-ethyl (triazine), 4-methylphenyl (triazine) 397.38 High lipophilicity, potential kinase inhibition
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate C₁₆H₁₅N₅O₅ 4-methyl (triazine), 4-methylphenyl (triazine) 357.33 Lower lipophilicity vs. ethyl analog
Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate C₁₂H₁₂N₂O₅S 4-(methylsulfonyl)phenyl (oxadiazole) 296.30 Enhanced solubility, electron-withdrawing sulfonyl group
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate C₁₁H₁₁N₃O₂ Phenyl (triazole) 217.23 Simpler structure, lower steric hindrance
Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate C₁₄H₁₅N₃O₃ 4-methylphenyl (triazine) 273.29 Lacks oxadiazole ring; reduced electronic effects

Key Comparative Analyses

Substituent Effects on Lipophilicity and Solubility

  • The 4-ethyl group on the triazine in the target compound increases lipophilicity compared to the 4-methyl analog (357.33 g/mol vs. 397.38 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, the methylsulfonyl substituent in the oxadiazole derivative (C₁₂H₁₂N₂O₅S) improves solubility due to polar sulfonyl interactions, though at the cost of reduced metabolic stability .

This is absent in simpler triazole derivatives like Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C₁₁H₁₁N₃O₂), which exhibit weaker intermolecular interactions . The triazin-3,5-dione core introduces two carbonyl groups, increasing acidity compared to monoketone analogs. For example, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (as in ) show pKa values between 8.2–10.5 in non-aqueous solvents, suggesting the target compound may exhibit similar or stronger acidic properties.

Biological Relevance

  • Compounds with 4-methylphenyl groups (e.g., ) are often explored for antimicrobial activity, while oxadiazole-containing derivatives (e.g., ) are studied for anti-inflammatory or anticancer effects. The target compound’s dual heterocyclic framework may synergize these activities.

Research Findings and Implications

  • Synthetic Challenges: The ethyl-substituted triazine requires precise control during cyclization to avoid side products, as noted in triazinone synthesis protocols .
  • Thermodynamic Stability : The oxadiazole-triazine combination likely enhances thermal stability compared to thiazole or isoxazole analogs (e.g., ), which are prone to ring-opening under acidic conditions.
  • Future Directions : Structure-activity relationship (SAR) studies should explore replacing the ethyl group with bulkier alkyl chains or polar substituents to optimize bioavailability .

Q & A

Q. Resolution Approach :

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Use structure-activity relationship (SAR) studies to isolate functional group contributions .

Advanced: How can computational methods optimize synthetic pathways?

  • Density Functional Theory (DFT) : Model transition states to predict reaction barriers for key steps (e.g., triazine ring closure) .
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose viable routes by fragmenting the molecule into commercially available precursors .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for esterification or cyclization .

Validation : Cross-check computational results with small-scale experimental trials .

Basic: What biological screening assays are appropriate for initial activity profiling?

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
    • Anti-inflammatory Activity : Quantify TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Protein Binding : Fluorescence quenching assays with human serum albumin (HSA) to determine binding constants (Kd) .

Note : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .

Advanced: How can reaction conditions be tailored to improve triazinone ring stability?

The triazinone moiety is prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:

  • pH Control : Maintain neutral conditions (pH 6.5–7.5) during synthesis .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites .
  • Low-Temperature Techniques : Perform ring-closing reactions at 0–5°C to minimize degradation .

Validation : Monitor stability via ¹H NMR over 24-hour periods .

Advanced: What analytical techniques resolve ambiguities in stereochemistry or tautomerism?

  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the triazinone ring) .
  • Dynamic NMR : Detect tautomerization rates in deuterated DMSO or CDCl₃ .
  • Vibrational Spectroscopy (IR) : Identify carbonyl stretching frequencies to distinguish tautomers .

Case Study : For Ethyl 4-methylthiadiazole-5-carboxylate analogues, X-ray structures confirmed the dominance of the keto form .

Basic: What are the key physicochemical properties influencing drug-likeness?

  • LogP : Use shake-flask methods or HPLC retention times to assess hydrophobicity. Target LogP 2–5 for optimal membrane permeability .
  • Solubility : Determine in PBS (pH 7.4) via nephelometry. Modify ester groups (e.g., ethyl to PEGylated) to enhance aqueous solubility .
  • Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>150°C preferred) .

Advanced: How can metabolic stability be evaluated preclinically?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Metabolite ID : HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

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